Ethyl 5-mercapto-1H-tetrazol-1-ylacetate
Description
Ethyl 5-mercapto-1H-tetrazol-1-ylacetate is a tetrazole-derived compound characterized by a mercapto (-SH) group at the 5-position of the tetrazole ring and an ethyl ester moiety. Tetrazoles are widely used as bioisosteres for carboxylic acids in pharmaceuticals due to their similar acidity (pKa ~4.5) and metabolic stability . The mercapto group enhances its utility in applications such as corrosion inhibition, photography, and as a synthetic intermediate for bioactive molecules .
Properties
IUPAC Name |
ethyl 2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-2-11-4(10)3-9-5(12)6-7-8-9/h2-3H2,1H3,(H,6,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZCDXRXDXFRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=S)N=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509801 | |
| Record name | Ethyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56610-83-4 | |
| Record name | Ethyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Ethyl 2-[(1-Methyl/Phenyl-1H-tetrazol-5-yl)thio]acetate
- Substituent : Methyl or phenyl at the 1-position; thioether (-S-) instead of mercapto (-SH).
- Synthesis : Reacts 5-mercapto-1-methyl/phenyl-1H-tetrazole with ethyl chloroacetate under reflux with K₂CO₃ in acetone .
Ethyl 5-Ethyl-1-tetrazolylacetate
- Substituent : Ethyl group at the 5-position.
- Synthesis : Uses n-propionyl glycine ethyl ester and PCl₅ in benzene .
- Key Differences : The ethyl group increases hydrophobicity (higher logP) compared to the polar mercapto group. This derivative may exhibit better membrane permeability but lacks thiol-mediated reactivity.
Ethyl 2-(5-Methyl-1H-tetrazol-1-yl)acetate
- Substituent : Methyl at the 5-position (CAS 81548-02-9).
- Storage : Requires 2–8°C, indicating lower stability than the mercapto analog .
2-(5-Mercaptotetrazole-1-yl)ethanol
- Functional Group : Hydroxyl (-OH) replaces the ethyl ester.
- Applications : Used as BMT/BTT in photography and corrosion inhibition .
Ethyl 1H-Imidazole-1-Acetate
Physicochemical and Pharmacological Properties
| Compound | Substituent (5-position) | Key Functional Group | logP (Predicted) | Stability | Applications |
|---|---|---|---|---|---|
| Ethyl 5-mercapto-1H-tetrazol-1-ylacetate | -SH | Ester | ~1.2 | Moderate (thiol oxidation risk) | Drug intermediates, corrosion inhibition |
| Ethyl 2-[(1-Methyl-1H-tetrazol-5-yl)thio]acetate | -SMe | Ester | ~2.0 | High | Lipophilic prodrugs |
| Ethyl 5-ethyl-1-tetrazolylacetate | -Et | Ester | ~2.5 | High | Hydrophobic drug candidates |
| 2-(5-Mercaptotetrazole-1-yl)ethanol | -SH | Hydroxyl | ~0.5 | Low (prone to oxidation) | Photography, coatings |
| Ethyl 1H-imidazole-1-acetate | N/A | Ester | ~1.0 | High | Broad pharmaceutical use |
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